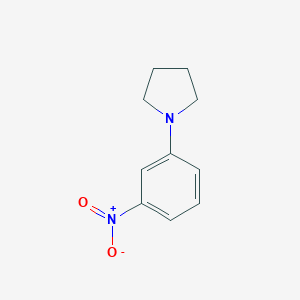








|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1>[N+:8]([C:4]1[CH:3]=[C:2]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9] |f:2.3|
|


|
Name
|
|
|
Quantity
|
2.02 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
1.92 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solution was deoxygenated
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
BINAP and tris(dibenzylideneacetone)dipalladium(0) complex were subsequently added as a solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between water and ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed once with brine solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate was decanted
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)N1CCCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |